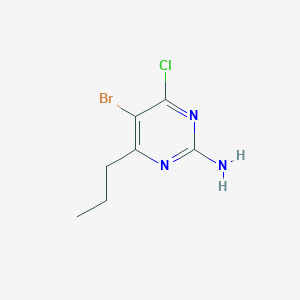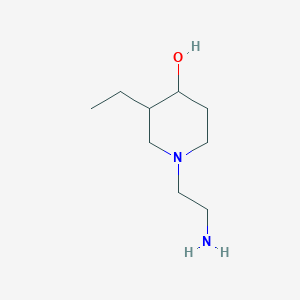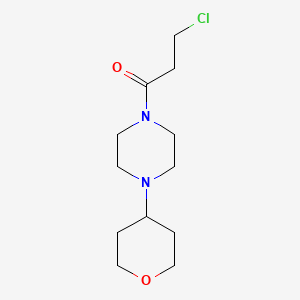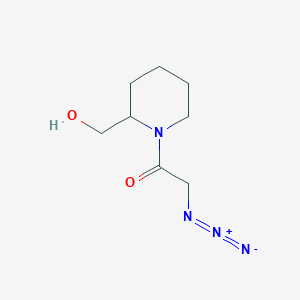
5-Bromo-4-chloro-6-propylpyrimidin-2-amine
Descripción general
Descripción
5-Bromo-4-chloro-6-propylpyrimidin-2-amine, also known as BCPA, is a heterocyclic compound containing nitrogen, bromine, and chlorine atoms. It is a derivative of pyrimidine, a six-membered ring structure consisting of two nitrogen atoms and four carbon atoms. BCPA has a wide range of applications in scientific research, from its use as a reagent in organic synthesis to its potential role in drug design.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
5-Bromo-4-chloro-6-propylpyrimidin-2-amine: is utilized in pharmaceutical research as a building block for the synthesis of various compounds. Its structure serves as a key intermediate in the development of new drugs. The bromine and chlorine substituents on the pyrimidine ring make it a versatile candidate for further chemical modifications, which can lead to the discovery of novel pharmacologically active molecules .
Agriculture
In the agricultural sector, this compound could be explored for the development of new pesticides or herbicides. The presence of halogens in the compound’s structure suggests potential bioactivity, which can be harnessed to control pests or unwanted vegetation, contributing to crop protection strategies .
Material Science
Material scientists may investigate 5-Bromo-4-chloro-6-propylpyrimidin-2-amine for the creation of novel materials. Its molecular framework could be incorporated into polymers or coatings, potentially leading to materials with unique properties such as enhanced durability or chemical resistance .
Environmental Science
Environmental scientists might find applications for this compound in the detection and analysis of environmental pollutants. Its chemical properties could be useful in the development of sensors or assays for monitoring environmental health and safety .
Biochemistry
In biochemistry, 5-Bromo-4-chloro-6-propylpyrimidin-2-amine may be used as a reagent in the study of DNA or RNA due to its pyrimidine base analog structure. It could help in understanding nucleic acid interactions and the mechanisms of genetic regulation .
Pharmacology
Pharmacologically, the compound can be a candidate for lead optimization studies. Its structure can be modified to enhance its interaction with biological targets, which is a critical step in the drug discovery process. Researchers can test its efficacy and safety profiles in various models to assess its therapeutic potential .
Propiedades
IUPAC Name |
5-bromo-4-chloro-6-propylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrClN3/c1-2-3-4-5(8)6(9)12-7(10)11-4/h2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUVRSCOJGYMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-propylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid](/img/structure/B1491115.png)



![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)


![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1491128.png)

![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)